molecular formula C9H20N2O2 B13272791 Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate

Cat. No.: B13272791
M. Wt: 188.27 g/mol
InChI Key: XQZMOBBMNDZZBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropylmethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group displaces the bromine atom, forming the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-aminopropyl)(methyl)amino]butanoate
  • Ethyl 3-[(3-aminopropyl)(methyl)amino]pentanoate
  • Ethyl 3-[(3-aminopropyl)(methyl)amino]hexanoate

Uniqueness

Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is unique due to its specific ester and amino functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl 3-[3-aminopropyl(methyl)amino]propanoate

InChI

InChI=1S/C9H20N2O2/c1-3-13-9(12)5-8-11(2)7-4-6-10/h3-8,10H2,1-2H3

InChI Key

XQZMOBBMNDZZBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)CCCN

Origin of Product

United States

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